molecular formula C9H11ClN2O2 B1420975 2-Chloro-N-methoxy-N,5-dimethylnicotinamide CAS No. 1203499-50-6

2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Cat. No. B1420975
M. Wt: 214.65 g/mol
InChI Key: HYCMGOXJFZMPHD-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CMND) is a compound of the nicotinamide family that has been studied for its potential therapeutic applications. CMND has been found to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments has been explored.

Scientific Research Applications

Novel Synthesis Method of 2-Chloro-N,N-dimethylnicotinamide This study outlines a novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide, emphasizing its role as a crucial synthesis intermediate. The method involves using propargyl alcohol and dipropylamine as starting materials, leading to a product with over 65% yield and 99% purity. The approach offers advantages such as easy material availability, straightforward operations, mild reaction conditions, and minimal waste, making it industrially valuable (Du Xiao-hua, 2013).

Heat Capacity and Thermodynamic Properties A comprehensive analysis of the heat capacities and thermodynamic properties of crystalline 2‐Chloro‐N,N‐dimethylnicotinamide was conducted. The study provided detailed insights into the compound's melting point, molar enthalpy, and entropy of fusion, along with chemical purity. It also elaborated on the compound's thermal behavior and thermodynamic function data relative to standard reference temperatures, highlighting its stability and potential for various industrial applications (Xiao-hong Sun et al., 2005).

Synthesis of Intermediate of Herbicide Nicosulfuron This research introduces a synthesis method for 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate in producing the herbicide nicosulfuron. The process, starting with 2-chloronicotinic acid, achieved a total yield of 58.1%. This innovative synthetic route is noteworthy for its efficiency and has not been previously reported in domestic literature (Peng Xue-wei, 2011).

Industrial Process Scale-Up of Key Intermediates for SGLT2 Inhibitors This study showcases a novel and practical industrial-scale synthesis of a key intermediate crucial for developing SGLT2 inhibitors used in diabetes therapy. The process, characterized by high efficiency, great yield, and significant cost reduction, is a testament to the versatile industrial applications of intermediates like 2-Chloro-N,N-dimethylnicotinamide and its derivatives (Yi Zhang et al., 2022).

properties

IUPAC Name

2-chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6-4-7(8(10)11-5-6)9(13)12(2)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCMGOXJFZMPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673588
Record name 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methoxy-N,5-dimethylnicotinamide

CAS RN

1203499-50-6
Record name 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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